molecular formula C7H9N3O2S B1319069 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid CAS No. 863028-98-2

4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid

Cat. No.: B1319069
CAS No.: 863028-98-2
M. Wt: 199.23 g/mol
InChI Key: YULKSKDPASSZNR-UHFFFAOYSA-N
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Description

4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a methylamino group at the 4-position, a methylthio group at the 2-position, and a carboxylic acid group at the 5-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-methylamino-5-pyrimidinecarboxylic acid with sodium methylthiolate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with the methylthio group.

Another synthetic route involves the cyclization of appropriate precursors. For example, the reaction of 2-amino-4-methylthio-5-pyrimidinecarboxylic acid with formaldehyde and formic acid can lead to the formation of the desired compound through a series of condensation and cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)-4-(methylamino)-5-pyrimidinecarboxylic acid
  • 4-(Methylamino)-2-(methylthio)-6-pyrimidinecarboxylic acid
  • 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxamide

Uniqueness

4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of both a methylamino and a methylthio group on the pyrimidine ring enhances its reactivity and potential for diverse chemical transformations. Additionally, the carboxylic acid group provides opportunities for further derivatization and conjugation with other molecules, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(methylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c1-8-5-4(6(11)12)3-9-7(10-5)13-2/h3H,1-2H3,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULKSKDPASSZNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1C(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593245
Record name 4-(Methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863028-98-2
Record name 4-(Methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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